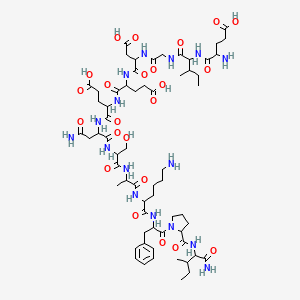
212370-40-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Chemical Abstracts Service (CAS) number 212370-40-6 is known as Gp100 (25-33), human. It is a fragment of the human melanoma antigen, specifically the amino acids 25-33. This compound is a 9-amino acid epitope that is restricted by H-2D b and recognized by T cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gp100 (25-33), human is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups during the synthesis .
Industrial Production Methods
Industrial production of Gp100 (25-33), human follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Analyse Des Réactions Chimiques
Types of Reactions
Gp100 (25-33), human primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions involving its amino acid side chains .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine residues.
Reduction: Reducing agents like dithiothreitol (DTT) are used to reduce disulfide bonds.
Major Products Formed
The primary product formed from these reactions is the peptide itself, with modifications depending on the specific reaction conditions. For example, oxidation of methionine residues results in methionine sulfoxide .
Applications De Recherche Scientifique
Gp100 (25-33), human has several applications in scientific research:
Cancer Research: It is used as a model antigen in studies of melanoma and other cancers.
Drug Development: It serves as a target for developing peptide-based vaccines and other therapeutic agents.
Mécanisme D'action
Gp100 (25-33), human exerts its effects by being recognized by T cells. The peptide binds to the major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells. This complex is then recognized by T cell receptors (TCRs) on cytotoxic T lymphocytes (CTLs), leading to T cell activation and an immune response against cells expressing the melanoma antigen .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gp100 (619-627): Another fragment of the human melanoma antigen.
Melan-A/MART-1 (27-35): A peptide derived from the melanoma antigen recognized by T cells.
Tyrosinase (368-376): A peptide from the tyrosinase protein, another melanoma-associated antigen.
Uniqueness
Gp100 (25-33), human is unique due to its specific amino acid sequence and its role in melanoma antigen recognition. It is particularly valuable in immunological studies and cancer research due to its ability to elicit a strong immune response .
Propriétés
Numéro CAS |
212370-40-6 |
|---|---|
Formule moléculaire |
C₅₂H₈₂N₁₆O₁₄ |
Poids moléculaire |
1155.31 |
Séquence |
One Letter Code: KVPRNQDWL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612600.png)

